Marthasterone
Description
Marthasterone is a bioactive saponin isolated from the Antarctic sea star Diplasterias brucei (Echinodermata: Asteroidea). Its molecular formula is C27H42O3, with a molecular weight of 414.63 g/mol and a CAS registry number of 36564-29-1 . Structurally, it belongs to the steroidal glycoside class, characterized by a hydroxylated steroidal backbone linked to sugar moieties, which confers hemolytic properties. This compound exhibits significant hemolytic activity against sheep erythrocytes, a hallmark of saponins, likely serving as a chemical defense mechanism in its Antarctic benthic ecosystem .
Properties
CAS No. |
36564-29-1 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(6R)-6-[(3S,5S,6S,8S,10S,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-en-4-one |
InChI |
InChI=1S/C27H42O3/c1-16(2)12-19(29)13-17(3)21-6-7-22-20-15-25(30)24-14-18(28)8-10-27(24,5)23(20)9-11-26(21,22)4/h9,12,17-18,20-22,24-25,28,30H,6-8,10-11,13-15H2,1-5H3/t17-,18+,20+,21-,22+,24-,25+,26-,27-/m1/s1 |
InChI Key |
JMTGPYQQNHOZAL-GNGILNPGSA-N |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |
Synonyms |
3-beta,6 alpha-dihydroxy-5 alpha-cholesta-9(11),24-dien-23-one marthasterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of this compound and Analogs
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Source Organism | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 36564-29-1 | C27H42O3 | 414.63 | Diplasterias brucei | Steroidal glycoside with Δ<sup>9(11)</sup> double bond |
| Dihydrothis compound | 34218-94-5 | C27H44O3 | 416.65 | Diplasterias brucei | Hydrogenated Δ<sup>9(11)</sup> bond (saturated backbone) |
| Asterasterols A–C | Not reported | C27H44O5S | ~500 (varies) | Unidentified Asteriidae | Sulfated polyhydroxysterols |
| Fuscusine | Not reported | C19H25NO2 | 299.41 | Perknaster fuscus | Tetrahydroisoquinoline alkaloid |
Key structural differences:
- Dihydrothis compound is a hydrogenated derivative of this compound, lacking the Δ<sup>9(11)</sup> double bond, which may reduce membrane-disruptive potency .
- Asterasterols are sulfated sterols with additional hydroxyl groups and a sulfate moiety, distinct from the glycosidic linkage in saponins .
- Fuscusine is an alkaloid with a tetrahydroisoquinoline core, unrelated to steroidal saponins .
Hemolytic Activity
- This compound : Demonstrates strong hemolytic effects (EC50 ~10 µg/mL against sheep erythrocytes) due to its amphiphilic structure, which integrates into lipid bilayers .
- Dihydrothis compound : Shows reduced hemolytic activity (EC50 ~50 µg/mL), likely due to decreased membrane fluidity disruption from saturation .
- Asterasterols : Sulfation enhances solubility but reduces hemolytic potency; activities remain unquantified .
- Fuscusine: Non-hemolytic; instead, it exhibits neurotoxic effects via sodium channel modulation .
Ecological Roles
- This compound and dihydrothis compound serve as chemical defenses against predation in Antarctic ecosystems .
- Asterasterols may deter fouling organisms, while fuscusine targets predator neuromuscular systems .
Pharmacological and Industrial Significance
- Dihydrothis compound : Less toxic, making it a candidate for structure-activity relationship (SAR) studies to optimize saponin-based drugs .
- Asterasterols : Sulfated sterols have applications in anti-inflammatory and antiviral research .
- Fuscusine : Serves as a model for neuroactive alkaloid synthesis .
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